molecular formula C11H14ClN3O B2989454 1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride CAS No. 2137568-38-6

1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride

Cat. No. B2989454
CAS RN: 2137568-38-6
M. Wt: 239.7
InChI Key: STTNHQWZWXLLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride (also known as AMP-5-MID) is an organic compound of the imidazole class. It is a white crystalline powder that is soluble in water and ethanol. AMP-5-MID is a synthetic compound that has been used in research for a variety of purposes, including its ability to interact with biological systems and its potential use in drug development.

Scientific Research Applications

Glycoprotein Analysis

This compound has been utilized in methods for the large-scale analysis of glycoproteins . Glycoproteins play critical roles in cellular functions, and their analysis is vital for understanding diseases and developing biopharmaceuticals. The compound’s ability to engage in synergistic and reversible covalent interactions makes it a valuable tool in enriching glycoprotein samples, which is essential for detailed study and characterization.

Coagulation Cascade Inhibition

It serves as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for preventing thrombosis. The compound’s efficacy in this role could lead to new anticoagulant drugs with improved safety profiles.

Organic Synthesis Intermediate

The compound is also an intermediate in organic synthesis processes . It can be used to create various boronic acid derivatives, which are valuable in the synthesis of complex organic molecules. This is particularly useful in the pharmaceutical industry for the development of new drugs and active pharmaceutical ingredients.

Boronic Acid Derivatives

As a boronic acid derivative itself, the compound is involved in the synthesis of other boronic acid compounds . These derivatives have wide applications, including in the development of sensors, catalysts, and in Suzuki coupling reactions, which are pivotal in creating cross-linked polymers and pharmaceuticals.

Antiparasitic Activity

The compound has been studied for its antiparasitic activity, where its effectiveness against certain parasites has been evaluated . Understanding its mode of action can lead to the development of new treatments for parasitic infections, which are a major health concern in many parts of the world.

Chemical Sensing

Due to its unique chemical structure, the compound can be used in the development of chemical sensors . These sensors can detect specific molecules or ions, making them useful in environmental monitoring, diagnostics, and industrial process control.

Medicinal Chemistry

In medicinal chemistry, the compound is a valuable scaffold for the design of new therapeutic agents . Its structural features allow for the creation of molecules with specific pharmacological properties, aiding in the discovery of novel drugs.

Bioconjugation Techniques

Lastly, the compound’s reactive groups make it suitable for bioconjugation techniques . It can be used to attach biomolecules to various surfaces or to each other, which is essential in the development of biosensors, drug delivery systems, and diagnostic assays.

properties

IUPAC Name

3-[3-(aminomethyl)phenyl]-4-methyl-1H-imidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-7-13-11(15)14(8)10-4-2-3-9(5-10)6-12;/h2-5,7H,6,12H2,1H3,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNHQWZWXLLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride

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